3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine: is a chemical compound with the molecular formula C14H18BrN3 and a molecular weight of 308.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1H-pyrazole and a suitable diketone.
Cyclohexyl Substitution:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient bromination, and employing high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation and Reduction Products: Oxidized or reduced derivatives with altered functional groups.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group play crucial roles in binding affinity and specificity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the cyclohexyl group, which may affect its biological activity and binding properties.
7-Cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Does not have the bromine atom, potentially altering its reactivity and interaction with targets.
3-Chloro-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-9-8-12(11-6-4-3-5-7-11)18-14(16-9)13(15)10(2)17-18/h8,11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKBWKCAVZAANT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3CCCCC3)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676461 |
Source
|
Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263286-18-5 |
Source
|
Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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